molecular formula C21H26INO2 B8101043 4-Diphenylacetoxy-N-methylpiperidine methiodide

4-Diphenylacetoxy-N-methylpiperidine methiodide

Cat. No.: B8101043
M. Wt: 451.3 g/mol
InChI Key: CAZLGWQRVBOBKW-UHFFFAOYSA-N
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Description

4-Diphenylacetoxy-N-methylpiperidine methiodide is a chemical compound that combines the properties of iodomethane and a piperidine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Diphenylacetoxy-N-methylpiperidine methiodide typically involves the reaction of iodomethane with (1-methylpiperidin-4-yl) 2,2-diphenylacetate. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is usually carried out at room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Diphenylacetoxy-N-methylpiperidine methiodide can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom in iodomethane can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions depending on the reagents used.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as sodium hydroxide or potassium tert-butoxide for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation reactions may produce oxidized forms of the compound.

Scientific Research Applications

4-Diphenylacetoxy-N-methylpiperidine methiodide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Diphenylacetoxy-N-methylpiperidine methiodide involves its interaction with molecular targets and pathways in biological systems. The compound may bind to specific receptors or enzymes, leading to changes in cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Diphenylacetoxy-N-methylpiperidine methiodide include:

  • This compound
  • 4-Diphenylacetoxy-1,1-dimethylpiperidinium iodide

Uniqueness

The uniqueness of this compound lies in its specific chemical structure, which combines the properties of iodomethane and a piperidine derivative. This unique structure may confer distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

iodomethane;(1-methylpiperidin-4-yl) 2,2-diphenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO2.CH3I/c1-21-14-12-18(13-15-21)23-20(22)19(16-8-4-2-5-9-16)17-10-6-3-7-11-17;1-2/h2-11,18-19H,12-15H2,1H3;1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAZLGWQRVBOBKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)OC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3.CI
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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